5-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether

CAS No.: 1187168-59-7

Cat. No.: VC11705162

Molecular Formula: C8H8ClFMg

Molecular Weight: 182.90 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187168-59-7 |

|---|---|

| Molecular Formula | C8H8ClFMg |

| Molecular Weight | 182.90 g/mol |

| IUPAC Name | magnesium;4-fluoro-2-methanidyl-1-methylbenzene;chloride |

| Standard InChI | InChI=1S/C8H8F.ClH.Mg/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | VKUQXEYYSJSPRI-UHFFFAOYSA-M |

| SMILES | CC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Cl-] |

| Canonical SMILES | CC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Cl-] |

Introduction

Chemical Identity and Structural Properties

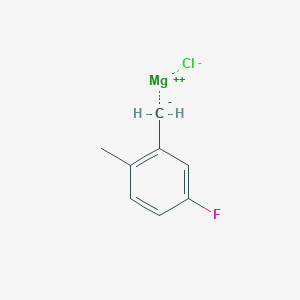

5-Fluoro-2-methylbenzylmagnesium chloride belongs to the class of Grignard reagents, characterized by the general formula RMgX, where R is an organic group and X is a halogen. Its molecular formula is C₈H₈ClFMg, with a molecular weight of 182.90 g/mol. The IUPAC name, magnesium;4-fluoro-2-methanidyl-1-methylbenzene;chloride, reflects its structure: a benzyl group substituted with fluorine at the 4-position and a methyl group at the 2-position, bound to a magnesium-chloride core.

Structural and Spectroscopic Data

The compound’s SMILES notation (CC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Cl-]) provides a machine-readable representation of its connectivity. While nuclear magnetic resonance (NMR) data for the reagent itself are typically unreported due to its instability, its precursor, 5-fluoro-2-methylbenzyl chloride, can be characterized by and NMR. For example, the benzyl chloride precursor exhibits aromatic proton signals between δ 6.8–7.4 ppm and a distinct methyl resonance near δ 2.0 ppm .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1187168-59-7 |

| Molecular Formula | C₈H₈ClFMg |

| Molecular Weight | 182.90 g/mol |

| Concentration | 0.25 M in diethyl ether |

| IUPAC Name | magnesium;4-fluoro-2-methanidyl-1-methylbenzene;chloride |

| SMILES | CC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Cl-] |

Synthesis and Manufacturing

The synthesis of 5-fluoro-2-methylbenzylmagnesium chloride follows standard Grignard reagent preparation protocols. Step 1 involves the reaction of 5-fluoro-2-methylbenzyl chloride with magnesium metal in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The exothermic reaction initiates at room temperature, with rigorous exclusion of moisture to prevent hydrolysis.

Critical Reaction Conditions:

-

Solvent: Anhydrous diethyl ether (water content <50 ppm).

-

Temperature: Maintained below 40°C to control reactivity.

-

Molar Ratio: Magnesium (1.1–1.2 equiv) relative to the benzyl chloride.

The resulting solution is typically filtered to remove unreacted magnesium and stored at -20°C to preserve stability. Industrial-scale production employs continuous flow reactors to enhance safety and yield.

Physicochemical Characteristics

The reagent exists as a clear, colorless to pale yellow solution in diethyl ether, with a concentration standardized at 0.25 M. Key properties include:

-

Reactivity: Highly nucleophilic due to the polarized Mg–C bond.

-

Solubility: Miscible with ethers and hydrocarbons; immiscible with protic solvents.

-

Stability: Decomposes upon exposure to moisture, oxygen, or acidic protons, releasing methane gas.

The fluorine substituent inductively withdraws electron density from the aromatic ring, slightly reducing the nucleophilicity of the benzyl group compared to non-fluorinated analogs. This electronic effect influences regioselectivity in subsequent reactions.

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

The primary utility of 5-fluoro-2-methylbenzylmagnesium chloride lies in its ability to form carbon-carbon bonds. For instance, it reacts with carbonyl compounds (e.g., aldehydes, ketones) to yield secondary and tertiary alcohols:

where Ar represents the 5-fluoro-2-methylbenzyl group.

Pharmaceutical Intermediates

The fluorine atom enhances the metabolic stability of resultant compounds, making this reagent valuable in drug discovery. For example, it has been employed in synthesizing fluorinated analogs of antihistamines and kinase inhibitors.

Cross-Coupling Reactions

In nickel- or palladium-catalyzed couplings, the reagent transfers the 5-fluoro-2-methylbenzyl group to aryl halides, enabling access to biaryl structures prevalent in agrochemicals.

| Parameter | Recommendation |

|---|---|

| Storage Temperature | -20°C in sealed amber vials |

| Shelf Life | 6 months under optimal conditions |

| Incompatibilities | Water, alcohols, acids, oxidizers |

| Disposal | Quench with isopropanol, neutralize with dilute HCl |

Stability Considerations

The reagent gradually decomposes at room temperature, forming biphenyl byproducts. Regular titration (e.g., using 2,5-di-tert-butylphenol) is recommended to confirm reactivity before use.

Regulatory and Environmental Impact

As a flammable and corrosive substance, 5-fluoro-2-methylbenzylmagnesium chloride falls under GHS Hazard Categories 2 and 8, requiring hazard labeling (flame, corrosion). Environmental releases must be minimized due to magnesium’s ecotoxicity in aquatic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume